4-(Isopropyl)-cyclohexaneacetonitrile
Description
4-(Isopropyl)-cyclohexaneacetonitrile is a nitrile derivative featuring a cyclohexane ring substituted with an isopropyl group at the 4-position and an acetonitrile moiety. The compound’s nitrile group suggests reactivity typical of cyanides, while the isopropyl and cyclohexane components may influence its steric and solubility characteristics.
Properties
CAS No. |
62221-15-2 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)acetonitrile |
InChI |
InChI=1S/C11H19N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-11H,3-7H2,1-2H3 |
InChI Key |
MADOTEZDMNLKFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)CC#N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC#N |
Other CAS No. |
62221-15-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 4-(Isopropyl)-cyclohexaneacetonitrile and related compounds:
*Estimated based on molecular formula.
Key Observations:
- Functional Groups: The nitrile group in 4-(Isopropyl)-cyclohexaneacetonitrile distinguishes it from alcohol (e.g., 4-(Isopropyl)-β-methylcyclohexanethanol) and ester (e.g., 2-(4-methyl-3-cyclohexenyl)isopropyl acetate) derivatives.
- Stereochemistry: Unlike cis-2-Isopropylcyclohexanol , the stereochemistry of 4-(Isopropyl)-cyclohexaneacetonitrile is unspecified in the evidence. Stereoisomerism can significantly affect physical properties (e.g., boiling point, solubility) and biological activity.
- Ring Saturation : The saturated cyclohexane ring in the target compound contrasts with the unsaturated cyclohexene in 2-(4-methyl-3-cyclohexenyl)isopropyl acetate , which may confer greater stability but lower reactivity.
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